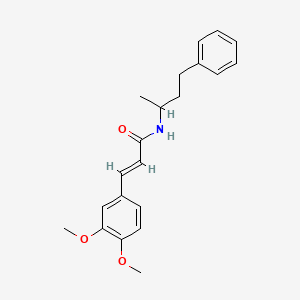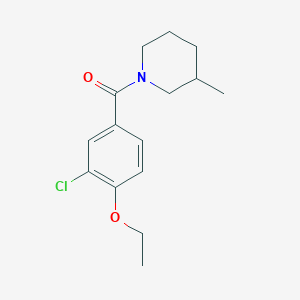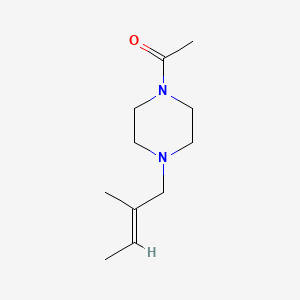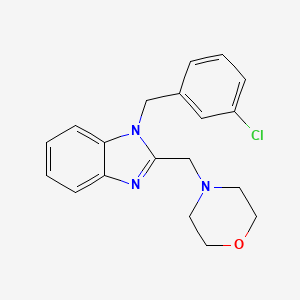
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s by a team of scientists at Upjohn Laboratories. The drug was originally developed as a potential analgesic (pain reliever) but was never approved for medical use due to its high potential for abuse and addiction. Despite this, U-47700 has gained popularity as a recreational drug in recent years, leading to numerous reports of overdose and death.
Mecanismo De Acción
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide acts as an agonist at the mu-opioid receptor, producing effects similar to those of other opioid drugs such as morphine and heroin. The drug binds to the receptor and activates a series of intracellular signaling pathways that ultimately lead to the inhibition of neurotransmitter release and the modulation of pain perception. 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide also has the potential to produce respiratory depression and other side effects associated with opioid use.
Biochemical and Physiological Effects:
The effects of 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide on the body are similar to those of other opioid drugs. The drug produces analgesia, sedation, and euphoria, as well as a number of other physiological effects such as respiratory depression, nausea, and constipation. 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has a relatively short duration of action, with effects lasting for several hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor. However, the drug also has a number of limitations, including its potential for abuse and addiction, as well as its tendency to produce respiratory depression and other side effects. Researchers must take appropriate precautions to ensure the safe handling and use of 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in laboratory settings.
Direcciones Futuras
There are several potential future directions for research involving 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide. One area of interest is the development of new opioid receptor ligands that have improved selectivity and reduced side effects compared to existing drugs. Another area of interest is the investigation of the role of the mu-opioid receptor in the development of addiction and the potential for new treatments for opioid use disorder. Finally, researchers may continue to use 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide as a reference compound for the development of new analytical methods and the testing of new opioid receptor ligands.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide involves the reaction of 3,4-dimethoxyphenylacetonitrile with N-(1-methyl-3-phenylpropyl)amine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then converted to the acrylamide derivative using acryloyl chloride.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been used in scientific research to study its effects on the central nervous system. In particular, it has been used to investigate the mechanisms of opioid receptor activation and the development of tolerance and dependence. 3-(3,4-dimethoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has also been used as a tool for the development of new opioid receptor ligands and as a reference compound for the testing of new analytical methods.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-16(9-10-17-7-5-4-6-8-17)22-21(23)14-12-18-11-13-19(24-2)20(15-18)25-3/h4-8,11-16H,9-10H2,1-3H3,(H,22,23)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRAISLQHPIGQ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)

![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)


![ethyl 4-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5294669.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294671.png)
![(3aR*,5R*,6S*,7aS*)-2-[(8-methoxy-2-quinolinyl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5294679.png)
![3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole](/img/structure/B5294687.png)


